molecular formula C25H26FN3O B251234 N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-phenylacetamide

N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-phenylacetamide

Cat. No.: B251234
M. Wt: 403.5 g/mol
InChI Key: FMGNKAOHCVYPPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-phenylacetamide, commonly known as FP-PA, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. FP-PA belongs to the class of phenylacetamide derivatives, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The exact mechanism of action of FP-PA is not yet fully understood. However, it is believed that FP-PA acts on the serotonergic and dopaminergic systems in the brain. FP-PA is a potent antagonist of the 5-HT2A receptor, which is involved in the regulation of mood and anxiety. FP-PA also inhibits the reuptake of dopamine, which is a neurotransmitter involved in the regulation of movement and reward.
Biochemical and Physiological Effects:
FP-PA has been shown to have several biochemical and physiological effects. In animal models, FP-PA has been shown to increase the levels of serotonin and dopamine in the brain. FP-PA has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein involved in the growth and survival of neurons. In addition, FP-PA has been shown to reduce oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using FP-PA in lab experiments is its high potency and selectivity for the 5-HT2A receptor and dopamine transporter. This makes it a valuable tool for studying the function of these receptors in the brain. However, one of the limitations of using FP-PA is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of FP-PA. One direction is to further investigate its potential therapeutic applications in psychiatry, neurology, and oncology. Another direction is to study the long-term effects of FP-PA on the brain and its potential for addiction. Additionally, the development of more water-soluble derivatives of FP-PA could improve its usefulness in lab experiments.

Synthesis Methods

The synthesis of FP-PA involves the reaction of 4-(2-fluorobenzyl)piperazine with 4-nitrophenylacetic acid, followed by reduction of the nitro group to an amino group using a suitable reducing agent. The resulting compound is then acetylated to obtain the final product. The yield of the synthesis process is around 65%, and the purity of the compound can be increased using chromatographic techniques.

Scientific Research Applications

FP-PA has been studied for its potential therapeutic applications in various fields such as psychiatry, neurology, and oncology. In psychiatry, FP-PA has been shown to have anxiolytic and antidepressant effects in animal models. In neurology, FP-PA has been studied for its neuroprotective properties and its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, FP-PA has been shown to have anticancer effects by inducing apoptosis in cancer cells.

Properties

Molecular Formula

C25H26FN3O

Molecular Weight

403.5 g/mol

IUPAC Name

N-[4-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]phenyl]-2-phenylacetamide

InChI

InChI=1S/C25H26FN3O/c26-24-9-5-4-8-21(24)19-28-14-16-29(17-15-28)23-12-10-22(11-13-23)27-25(30)18-20-6-2-1-3-7-20/h1-13H,14-19H2,(H,27,30)

InChI Key

FMGNKAOHCVYPPU-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC=CC=C2F)C3=CC=C(C=C3)NC(=O)CC4=CC=CC=C4

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2F)C3=CC=C(C=C3)NC(=O)CC4=CC=CC=C4

Origin of Product

United States

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